4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester
Overview
Description
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C18H28BNO2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . It’s worth noting that these compounds are only marginally stable in water , and the rate of reaction can be considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making this compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses . By modulating the activity of enzymes involved in these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been observed to reduce oxidative stress in cells by inhibiting ROS-producing enzymes, thereby protecting cells from oxidative damage and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety of the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it suitable for prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation . The compound interacts with enzymes such as NADPH oxidases and cyclooxygenases, modulating their activity and affecting the levels of metabolites involved in these pathways. By influencing metabolic flux, this compound can alter the cellular redox state and inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can modulate mitochondrial enzymes and influence cellular energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.
Properties
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-12,16,20H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHHMMOOILENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.